In Vitro Antiviral Potency (EC50) Against RSV A and B Clinical Isolates: BMS-433771 vs. Presatovir, VP-14637, JNJ-2408068, and RFI-641 [1]
BMS-433771 exhibits a mean in vitro EC50 of 20 nM against a broad panel of RSV A and B laboratory and clinical isolates [1]. This value is approximately 46.5-fold higher (less potent) than presatovir (GS-5806, mean EC50 = 0.43 nM) [2], and 14.3-fold and 9.5-fold higher than the early-stage fusion inhibitors VP-14637 (EC50 = 1.4 nM) and JNJ-2408068 (EC50 = 2.1 nM), respectively [3]. Conversely, BMS-433771 is 2.5-fold more potent than RFI-641, which has a reported IC50 of 50 nM [4].
| Evidence Dimension | Mean in vitro antiviral potency (EC50/IC50) against RSV |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Presatovir: 0.43 nM; VP-14637: 1.4 nM; JNJ-2408068: 2.1 nM; RFI-641: 50 nM |
| Quantified Difference | BMS-433771 is 46.5x less potent than presatovir; 14.3x less potent than VP-14637; 9.5x less potent than JNJ-2408068; 2.5x more potent than RFI-641. |
| Conditions | In vitro antiviral assays using RSV A and B laboratory and clinical isolates; specifics vary by comparator study but generally involve virus yield reduction or CPE inhibition assays in HEp-2 or HeLa cells. |
Why This Matters
BMS-433771's lower potency relative to newer clinical candidates like presatovir must be considered in dosing and PK/PD modeling, but its established use as a benchmark provides a consistent reference point for evaluating novel inhibitors.
- [1] Cianci C, Yu KL, Combrink K, Sin N, Pearce B, Wang A, et al. Orally active fusion inhibitor of respiratory syncytial virus. Antimicrob Agents Chemother. 2004;48(2):413-422. doi:10.1128/AAC.48.2.413-422.2004 View Source
- [2] Mackman RL, Sangi M, Sperandio D, Parrish JP, Eisenberg E, Perron M, et al. Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806) and Clinical Proof of Concept in a Human RSV Challenge Study. J Med Chem. 2015;58(4):1630-1643. doi:10.1021/jm5017768 View Source
- [3] Douglas JL, Panis ML, Ho E, Lin KY, Krawczyk SH, Grant DM, et al. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms. Antimicrob Agents Chemother. 2005;49(6):2460-2466. doi:10.1128/AAC.49.6.2460-2466.2005 View Source
- [4] Razinkov V, Gazumyan A, Nikitenko A, Ellestad G, Krishnamurthy G. RFI-641 inhibits entry of respiratory syncytial virus via interactions with fusion protein. Chem Biol. 2001;8(7):645-659. doi:10.1016/S1074-5521(01)00042-4 View Source
